Pinosylvinmethylether

Übersicht

Beschreibung

Es ist ein methyliertes Derivat von Pinosylvin und bekannt für seine bioaktiven Eigenschaften, einschließlich antioxidativer, entzündungshemmender und antimykotischer Aktivitäten .

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

Pinosylvin-Methylether kann durch verschiedene chemische Reaktionen synthetisiert werden. Eine gängige Methode beinhaltet die Methylierung von Pinosylvin unter Verwendung von Methyliodid in Gegenwart einer Base wie Kaliumcarbonat . Die Reaktion findet typischerweise in einem organischen Lösungsmittel wie Aceton oder Dimethylsulfoxid (DMSO) unter Rückflussbedingungen statt.

Industrielle Produktionsmethoden

Die industrielle Produktion von Pinosylvin-Methylether erfolgt häufig durch Extraktion und Reinigung der Verbindung aus natürlichen Quellen, wie z. B. Kiefernholz. Der Extraktionsprozess kann die Lösungsmittelextraktion umfassen, gefolgt von chromatographischen Verfahren zur Isolierung und Reinigung der Verbindung .

Chemische Reaktionsanalyse

Reaktionstypen

Pinosylvin-Methylether unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Es kann oxidiert werden, um Chinone oder andere oxidierte Derivate zu bilden.

Reduktion: Reduktionsreaktionen können es in Dihydropinosylvin-Methylether umwandeln.

Substitution: Es kann elektrophile Substitutionsreaktionen wie Halogenierung oder Nitrierung eingehen.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat (KMnO4) und Wasserstoffperoxid (H2O2).

Reduktion: Reduktionsmittel wie Natriumborhydrid (NaBH4) oder Lithiumaluminiumhydrid (LiAlH4) werden verwendet.

Substitution: Reagenzien wie Brom (Br2) oder Salpetersäure (HNO3) werden für Substitutionsreaktionen eingesetzt.

Hauptprodukte, die gebildet werden

Oxidation: Chinone und andere oxidierte Derivate.

Reduktion: Dihydropinosylvin-Methylether.

Substitution: Halogenierte oder nitrierte Derivate.

Wissenschaftliche Forschungsanwendungen

Pinosylvin-Methylether hat eine große Bandbreite an Anwendungen in der wissenschaftlichen Forschung:

Wirkmechanismus

Pinosylvin-Methylether übt seine Wirkungen durch verschiedene molekulare Zielstrukturen und Signalwege aus:

Antifungale Aktivität: Es bindet an Zellmembran-Phospholipide, was zu einer erhöhten Permeabilität und verminderten Fluidität führt, was letztendlich zur Zelllyse führt.

Antioxidative Aktivität: Es fängt freie Radikale ab und reguliert antioxidative Enzyme nach oben, wodurch oxidativer Stress reduziert wird.

Entzündungshemmende Aktivität: Es hemmt die Produktion von proinflammatorischen Zytokinen und moduliert Signalwege, die an der Entzündung beteiligt sind.

Wirkmechanismus

Target of Action

Pinosylvin methyl ether (PME) is a derivative of pinosylvin, a natural pre-infectious stilbenoid toxin . PME has been found to show high nematicidal activity against pine wood nematodes . It also possesses inhibitory activity against several Gram-positive bacteria, including isolates of methicillin-resistant Staphylococcus aureus (MRSA), Mycobacterium bovis BCG, and avirulent Bacillus anthracis (Sterne strain), among others .

Mode of Action

PME’s mode of action involves its interaction with the cell membrane phospholipids of the target organisms . This interaction leads to a decrease in cell membrane fluidity and an increase in permeability, resulting in the leakage of cellular contents .

Biochemical Pathways

The biosynthesis of PME in Pinus strobus L. cells is regulated by the transcription factor MYB4 . Fungal elicitor treatment boosts the production of PME in these cells . The biosynthesis involves the enhanced transcription of the PAL, 4CL, STS, PMT, and ACC genes .

Pharmacokinetics

It is known that pme is a methylated derivative of pinosylvin, which may influence its absorption, distribution, metabolism, and excretion (adme) properties .

Result of Action

The result of PME’s action is the inhibition of the growth of target organisms. For instance, it can inhibit the germination of Aspergillus flavus spores and the accumulation of aflatoxin B1 . In addition, PME-treated A. flavus spores exhibit a cell wall autolysis phenotype .

Action Environment

The action of PME can be influenced by environmental factors. For example, the production of PME in Pinus strobus L. cells is boosted by fungal elicitor treatment . This suggests that the presence of certain fungi in the environment can enhance the production and hence the action of PME.

Biochemische Analyse

Biochemical Properties

Pinosylvin Methyl Ether plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. It has antioxidant properties, protecting cells from damage by free radicals . Research also suggests it has anti-inflammatory properties .

Cellular Effects

Pinosylvin Methyl Ether influences cell function in several ways. It impacts cell signaling pathways, gene expression, and cellular metabolism . Its antioxidant properties protect cells from oxidative stress . It also has anti-inflammatory effects, which can influence the function of immune cells .

Molecular Mechanism

At the molecular level, Pinosylvin Methyl Ether exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . Its antioxidant properties are likely due to its ability to neutralize free radicals .

Metabolic Pathways

Pinosylvin Methyl Ether is involved in various metabolic pathways. It interacts with enzymes and cofactors, potentially affecting metabolic flux or metabolite levels

Transport and Distribution

It could interact with transporters or binding proteins, influencing its localization or accumulation .

Subcellular Localization

It could be directed to specific compartments or organelles by targeting signals or post-translational modifications .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Pinosylvin methyl ether can be synthesized through various chemical reactions. One common method involves the methylation of pinosylvin using methyl iodide in the presence of a base such as potassium carbonate . The reaction typically occurs in an organic solvent like acetone or dimethyl sulfoxide (DMSO) under reflux conditions.

Industrial Production Methods

Industrial production of pinosylvin methyl ether often involves the extraction and purification of the compound from natural sources, such as pine heartwood. The extraction process may include solvent extraction, followed by chromatographic techniques to isolate and purify the compound .

Analyse Chemischer Reaktionen

Types of Reactions

Pinosylvin methyl ether undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert it to dihydropinosylvin methyl ether.

Substitution: It can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Reagents such as bromine (Br2) or nitric acid (HNO3) are employed for substitution reactions.

Major Products Formed

Oxidation: Quinones and other oxidized derivatives.

Reduction: Dihydropinosylvin methyl ether.

Substitution: Halogenated or nitrated derivatives.

Vergleich Mit ähnlichen Verbindungen

Pinosylvin-Methylether wird mit anderen ähnlichen Verbindungen verglichen, wie z. B.:

Pinosylvin: Die Stammverbindung, die weniger methyliert ist und ähnliche bioaktive Eigenschaften besitzt.

Pterostilben: Ein dimethyliertes Derivat von Resveratrol, das für seine starken antioxidativen und entzündungshemmenden Wirkungen bekannt ist.

Dihydropinosylvin-Methylether: Eine reduzierte Form von Pinosylvin-Methylether mit ähnlichen Bioaktivitäten.

Pinosylvin-Methylether ist einzigartig aufgrund seines spezifischen Methylierungsmusters, das im Vergleich zu seiner Stammverbindung seine Stabilität und Bioaktivität erhöht .

Eigenschaften

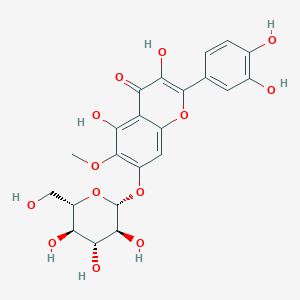

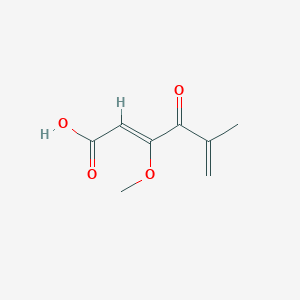

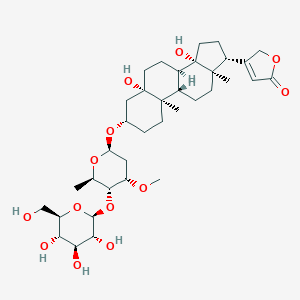

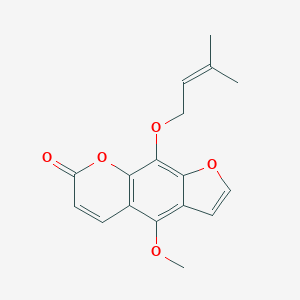

IUPAC Name |

3-methoxy-5-[(E)-2-phenylethenyl]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O2/c1-17-15-10-13(9-14(16)11-15)8-7-12-5-3-2-4-6-12/h2-11,16H,1H3/b8-7+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVIXPWIEOVZVJC-BQYQJAHWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)O)C=CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=CC(=C1)O)/C=C/C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201310494 | |

| Record name | Pinosylvin monomethyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201310494 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35302-70-6, 5150-38-9 | |

| Record name | Pinosylvin monomethyl ether | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=35302-70-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pinosylvin monomethyl ether | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035302706 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | PINOSYLVIN METHYL ETHER | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=43312 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Pinosylvin monomethyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201310494 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-methoxy-5-[(1E)-2-phenylethenyl]phenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the ecological role of pinosylvin methyl ether?

A: Pinosylvin methyl ether (PME) acts as a natural defense mechanism in certain plants, primarily conifers like Scots pine [] and green alder []. It deters feeding by herbivores, notably snowshoe hares []. This is particularly important for protecting vulnerable parts of the plants, such as winter buds, from being consumed [].

Q2: How does pinosylvin methyl ether affect snowshoe hare feeding?

A: Studies show that PME is a strong feeding deterrent for snowshoe hares [, ]. The concentration of PME found in different parts of green alder, for example, directly correlates with its palatability to hares. Specifically, the high PME levels in winter buds and male catkins make them undesirable food sources for hares []. Interestingly, the internode sections of green alder lack this PME-based defense, suggesting a multi-level defense strategy within the plant [].

Q3: Beyond its ecological role, does pinosylvin methyl ether have potential medical applications?

A: Recent research has identified PME as a potential therapeutic agent for castration-resistant prostate cancer (CRPC) []. High-throughput screening of various compounds revealed PME's ability to inhibit the proliferation of androgen-ablated prostate cancer cells []. While further investigation is needed, this discovery highlights PME as a promising candidate for CRPC treatment.

Q4: How does exposure to ozone impact the production of pinosylvin methyl ether in plants?

A: Ozone exposure, particularly at elevated levels, can trigger a stress response in plants like Scots pine []. This stress response is linked to the increased production of PME, alongside the upregulation of enzymes involved in its biosynthesis, like stilbene synthase (STS) []. Interestingly, the presence of UV-B radiation alongside ozone seems to amplify the transient production of PME in Scots pine needles [].

Q5: How does the structure of pinosylvin methyl ether relate to its biological activity?

A: While specific structure-activity relationship (SAR) studies focusing solely on PME modifications and their impact on activity, potency, and selectivity are limited in the provided research, it's known that PME belongs to the stilbenoid family [, ]. Stilbenoids are a class of compounds known for diverse biological activities, including anti-cancer, anti-inflammatory, and antioxidant properties. PME's belonging to this family provides a basis for further SAR studies to optimize its properties for therapeutic applications.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.